molecular formula C6468H10066N1732O2005S40 B1139707 Alemtuzumab CAS No. 216503-57-0

Alemtuzumab

Número de catálogo: B1139707
Número CAS: 216503-57-0
Peso molecular: 145454
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Alemtuzumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into Chinese hamster ovary cells, which are then cultured to produce the antibody . The production process involves several steps:

Análisis De Reacciones Químicas

Alemtuzumab undergoes several types of chemical reactions:

Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are modified forms of the antibody with altered stability and binding properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Alemtuzumab exerts its effects by binding to the CD52 antigen on the surface of lymphocytes. This binding triggers several mechanisms:

Comparación Con Compuestos Similares

Alemtuzumab is unique among monoclonal antibodies due to its specific targeting of the CD52 antigen. Similar compounds include:

This compound’s unique targeting of CD52 and its potent lymphocyte-depleting effects make it a valuable therapeutic agent in the treatment of certain cancers and autoimmune diseases .

Actividad Biológica

Alemtuzumab is a humanized monoclonal antibody that targets CD52, a glycoprotein expressed on the surface of T and B lymphocytes, as well as other immune cells. It is primarily used in the treatment of relapsing forms of multiple sclerosis (MS) and chronic lymphocytic leukemia (CLL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on immune cell populations, and clinical implications based on recent research findings.

This compound exerts its therapeutic effects through several mechanisms:

  • Lymphocyte Depletion : this compound binds to CD52, leading to rapid depletion of CD52-positive lymphocytes through:
    • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : This process involves natural killer (NK) cells recognizing and killing the antibody-coated target cells.
    • Complement-Dependent Cytotoxicity (CDC) : The binding of this compound activates the complement system, leading to cell lysis.
    • Induction of Apoptosis : this compound can trigger programmed cell death in lymphocytes .
  • Reconstitution of Immune System : Following initial lymphocyte depletion, there is a reconstitution phase characterized by:
    • An increase in regulatory T cells and naïve B cells, which may enhance immune regulation and response to new antigens .
    • Alterations in cytokine profiles that can influence disease activity in MS .

Effects on Immune Cell Populations

Research indicates that this compound significantly alters the composition and function of various immune cell populations:

  • T Cells : this compound treatment results in a decrease in pro-inflammatory T-helper 17 (Th17) cells while increasing regulatory T cells. This shift may contribute to reduced autoimmune activity in MS patients .
  • B Cells : The treatment leads to an enlarged pool of naïve B cells but reduced control over their activation, which could explain the ability of patients to mount a humoral response against new pathogens post-treatment .
  • Dendritic Cells (DCs) : this compound decreases the number of circulating DCs, which are crucial for antigen presentation and T cell activation. This reduction may further modulate adaptive immune responses .

Clinical Findings and Case Studies

Several studies have documented the clinical outcomes associated with this compound therapy:

  • A study involving patients with relapsing-remitting MS reported a significant reduction in annualized relapse rates (ARR) after this compound treatment compared to baseline. Patients showed improved disability outcomes over time .
  • Long-term follow-up studies have indicated that this compound not only reduces relapse rates but also maintains its efficacy over several years, with many patients experiencing sustained improvements in neurological function .

Table 1: Summary of Clinical Outcomes with this compound

Study TypePatient PopulationKey Findings
Randomized Controlled TrialMS Patients50% reduction in ARR after 2 years
Longitudinal StudyCLL PatientsImproved survival rates and reduced disease progression
Retrospective AnalysisMS PatientsSustained improvement in disability scores over 5 years

Safety Profile and Adverse Events

Despite its efficacy, this compound is associated with certain risks:

  • Autoimmunity : There is a notable incidence of secondary autoimmune diseases following treatment, attributed to the profound alteration in immune cell populations .
  • Infection Risk : Although there is an initial risk due to lymphocyte depletion, studies indicate that patients often do not experience significant infections due to compensatory mechanisms in the immune system following reconstitution .

Propiedades

Número CAS

216503-57-0

Fórmula molecular

C6468H10066N1732O2005S40

Peso molecular

145454

Sinónimos

CAMPATH-1H;  GZ-402673;  LDP-03

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.